

# Application Notes and Protocols for Immune Profiling Post-NDI-101150 Treatment

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## Compound of Interest

Compound Name: NDI-101150  
CAS No.: 2628486-22-4  
Cat. No.: B15613597

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## Introduction

**NDI-101150** is a novel, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation.[1][2] As a member of the MAP4K kinase family, HPK1 attenuates signaling pathways downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune-activating receptors.[2][3] By inhibiting HPK1, **NDI-101150** enhances the activation and function of multiple immune cell lineages, including T cells, B cells, and dendritic cells (DCs), leading to a robust anti-tumor immune response.[1][4][5] Preclinical and early clinical studies have demonstrated that **NDI-101150** treatment can lead to increased cytokine secretion, proliferation of immune cells, and enhanced anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors.[1][2][5]

These application notes provide detailed protocols for flow cytometry-based immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from subjects treated with **NDI-101150**. The provided panels are designed to offer a comprehensive

overview of the immune response, focusing on the cell types and activation states known to be affected by HPK1 inhibition.

## Key Concepts and Expected Immunological Changes

Treatment with **NDI-101150** is expected to induce a variety of changes in the immune system. The following table summarizes the anticipated effects on key immune cell populations, which the subsequent flow cytometry panels are designed to detect.

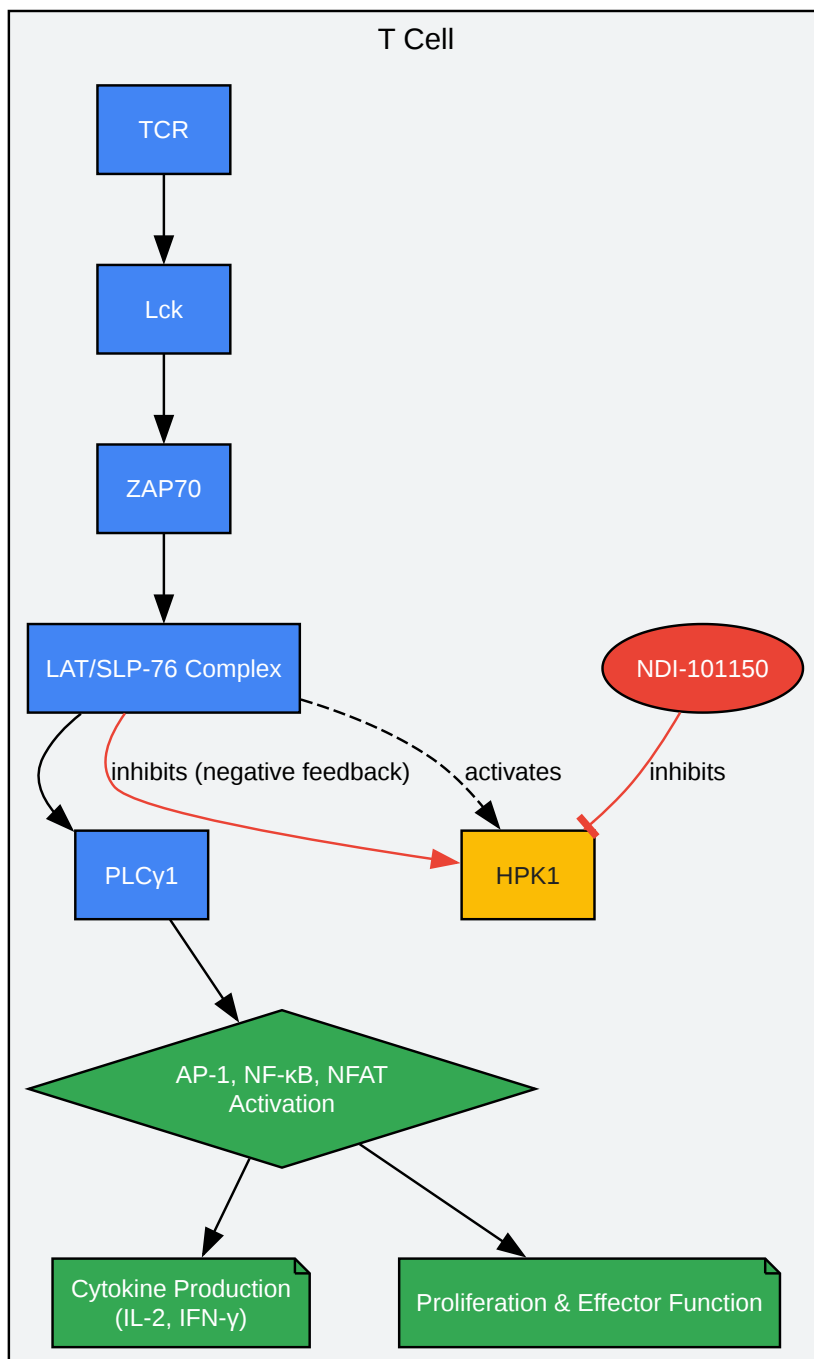
Immune Cell Population	Expected Change Post-NDI-101150 Treatment	Key Biomarkers for Assessment
CD8+ T Cells	Increased activation, proliferation, and effector function. Potential increase in memory cell formation.	CD69, HLA-DR, CD25, Ki-67, Granzyme B, IFN- $\gamma$ , TNF- $\alpha$ , CD45RO, CD45RA, CCR7
CD4+ T Helper Cells	Increased activation and differentiation into effector subtypes (e.g., Th1).	CD69, HLA-DR, CD25, Ki-67, IFN- $\gamma$ , TNF- $\alpha$ , CD45RO, CD45RA, CCR7
Regulatory T Cells (Tregs)	Potential modulation of suppressive function.	CD25, FOXP3, CTLA-4, GITR
B Cells	Augmented activation, proliferation, and antibody production.	CD69, CD86, IgG
Dendritic Cells (DCs)	Upregulated activation and antigen presentation capacity.	CD80, CD86, HLA-DR, CD40
Immune Memory	Induction of a durable immune memory response.	CD45RO, CCR7 on T cells

## Signaling Pathway of HPK1 Inhibition by NDI-101150

The following diagram illustrates the proposed mechanism of action of **NDI-101150**. By inhibiting HPK1, the negative regulatory feedback on T cell receptor signaling is removed,

leading to enhanced T cell activation.

HPK1 Signaling Pathway Inhibition by NDI-101150

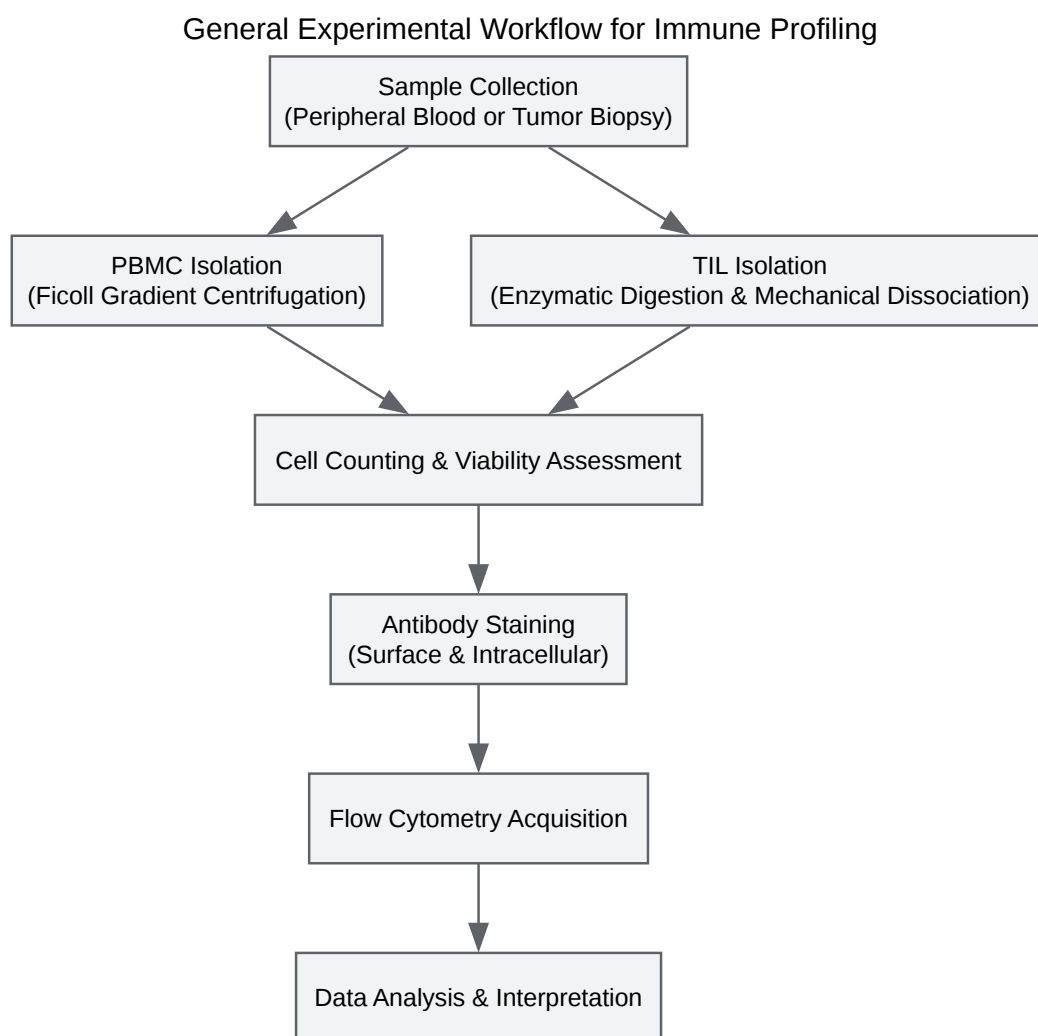


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Caption: **NDI-101150** inhibits HPK1, enhancing T cell activation.

## Experimental Workflow for Immune Profiling

A generalized workflow for processing patient samples for flow cytometric analysis is depicted below. This workflow is applicable to both peripheral blood and tumor tissue samples.



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Caption: Workflow for sample processing and flow cytometry analysis.

## Flow Cytometry Panels for Immune Monitoring

Three multi-color flow cytometry panels are proposed to provide a comprehensive assessment of the immune response to **NDI-101150**. These panels are designed for a standard flow cytometer with at least four lasers (e.g., violet, blue, yellow-green, and red) and the capability to detect at least 12 fluorescent parameters.

### Panel 1: Comprehensive T Cell Phenotyping

This panel is designed to identify major T cell subsets, their activation status, and memory differentiation.

Marker	Fluorochrome	Purpose
CD45	BUV395	Pan-leukocyte marker
CD3	BUV496	Pan-T cell marker
CD4	APC-R700	T helper cell lineage
CD8	PerCP-Cy5.5	Cytotoxic T cell lineage
CD45RA	BV786	Naïve T cells
CCR7 (CD197)	BV711	Naïve and central memory T cells
CD69	BV605	Early activation marker
HLA-DR	FITC	Activation marker
CD25	PE	Activation marker, Treg marker
PD-1	PE-Cy7	Exhaustion/activation marker
Ki-67	Alexa Fluor 700	Proliferation marker (intracellular)
Live/Dead	Zombie Aqua	Viability dye

## Panel 2: B Cell and Dendritic Cell Phenotyping

This panel focuses on the activation status of B cells and key subsets of dendritic cells.

Marker	Fluorochrome	Purpose
CD45	BUV395	Pan-leukocyte marker
CD19	BUV496	Pan-B cell marker
CD20	APC-R700	B cell marker
IgD	PerCP-Cy5.5	Naïve B cells
CD27	BV786	Memory B cells
CD38	BV711	Plasmablasts, activated B cells
CD69	BV605	Early activation marker
CD86	PE	Activation/costimulatory molecule
CD11c	FITC	Myeloid dendritic cells
CD123	PE-Cy7	Plasmacytoid dendritic cells
HLA-DR	Alexa Fluor 700	Antigen presentation molecule
Live/Dead	Zombie Aqua	Viability dye

## Panel 3: T Cell Effector Function and Regulatory T Cells

This panel is designed to assess the functional capacity of T cells and to identify regulatory T cells. This protocol requires in vitro stimulation for cytokine detection.

Marker	Fluorochrome	Purpose
CD45	BUV395	Pan-leukocyte marker
CD3	BUV496	Pan-T cell marker
CD4	APC-R700	T helper cell lineage
CD8	PerCP-Cy5.5	Cytotoxic T cell lineage
CD25	BV786	Activation/Treg marker
FOXP3	PE	Treg lineage marker (intracellular)
Granzyme B	FITC	Cytotoxicity marker (intracellular)
Perforin	Alexa Fluor 700	Cytotoxicity marker (intracellular)
IFN- $\gamma$	BV605	Th1/effector cytokine (intracellular)
TNF- $\alpha$	BV711	Pro-inflammatory cytokine (intracellular)
IL-2	PE-Cy7	T cell growth factor (intracellular)
Live/Dead	Zombie Aqua	Viability dye

## Experimental Protocols

### Protocol 1: PBMC Isolation and Cryopreservation

- **Blood Collection:** Collect peripheral blood in sodium heparin tubes.
- **Dilution:** Dilute the blood 1:1 with phosphate-buffered saline (PBS).
- **Ficoll Gradient:** Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
- **Centrifugation:** Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- **PBMC Collection:** Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
- **Washing:** Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- **Cell Counting:** Resuspend the cell pellet in PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue.
- **Cryopreservation:** Resuspend the PBMCs in freezing medium (e.g., 90% fetal bovine serum, 10% DMSO) at a concentration of 5-10 x 10<sup>6</sup> cells/mL and freeze in a controlled-rate freezer.

## Protocol 2: Staining for Surface Markers (Panels 1 & 2)

- **Thawing:** Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
- **Washing:** Slowly add warm RPMI medium and wash the cells by centrifuging at 300 x g for 7 minutes.
- **Cell Counting:** Perform a cell count and viability assessment.
- **Staining Preparation:** Resuspend 1-2 x 10<sup>6</sup> cells per well in a 96-well V-bottom plate in 50 µL of FACS buffer (PBS + 2% FBS).
- **Viability Staining:** Add the viability dye according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
- **Washing:** Wash the cells with 150 µL of FACS buffer.
- **Fc Block:** Add Fc block and incubate for 10 minutes at 4°C.
- **Surface Antibody Staining:** Add the pre-titrated antibody cocktail for the chosen panel and incubate for 30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with FACS buffer.
- **Fixation (Optional):** Resuspend the cells in 1% paraformaldehyde for storage or proceed to acquisition.

- Acquisition: Acquire the samples on a properly calibrated flow cytometer.

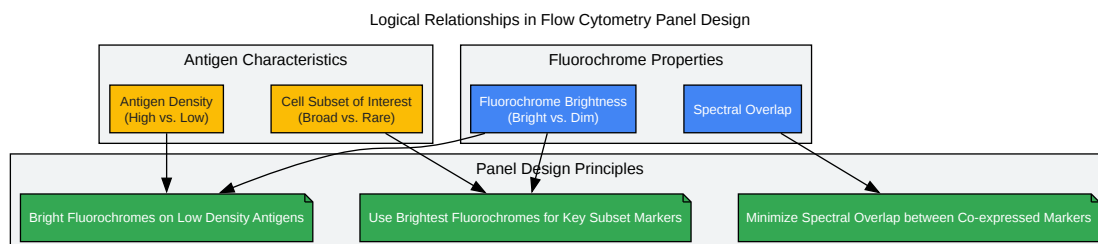
## Protocol 3: Intracellular Staining (Panel 1 - Ki-67; Panel 3 - Cytokines and FOXP3)

- Follow Protocol 2 steps 1-9 for surface staining.
- Fixation and Permeabilization: After surface staining, use a fixation/permeabilization kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's protocol.
- Intracellular Antibody Staining: Add the intracellular antibody cocktail (containing antibodies against Ki-67, FOXP3, Granzyme B, Perforin, IFN- $\gamma$ , TNF- $\alpha$ , and IL-2 as appropriate for the panel) and incubate for 30-45 minutes at room temperature in the dark.
- Washing: Wash the cells twice with permeabilization buffer.
- Resuspension: Resuspend the cells in FACS buffer.
- Acquisition: Acquire the samples on a flow cytometer within 24 hours.

Note on Cytokine Staining: For detection of intracellular cytokines (Panel 3), PBMCs should be stimulated *in vitro* for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a stimulant (e.g., PMA/Ionomycin or CD3/CD28 beads) prior to staining.

## Logical Relationships for Panel Design

The design of a multi-color flow cytometry panel requires careful consideration of antigen density and fluorochrome brightness to ensure optimal resolution of cell populations. The following diagram illustrates the logical considerations for panel design.



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Caption: Key considerations for designing multi-color flow cytometry panels.

## Data Presentation and Interpretation

The quantitative data obtained from flow cytometry should be summarized in tables for clear comparison between pre-treatment and post-treatment samples, or between treatment and placebo groups. Below are example tables illustrating how to present the data for the proposed panels.

### Table 1: T Cell Population Dynamics

Parameter	Pre-Treatment (%)	Post-Treatment (%)	Fold Change	p-value
<b>CD4+ T Cells</b>				
- Naïve (CD45RA+CCR7+)				
- Central Memory (CD45RA-CCR7+)				
- Effector Memory (CD45RA-CCR7-)				
- Activated (CD69+HLA-DR+)				
- Proliferating (Ki-67+)				
<b>CD8+ T Cells</b>				
- Naïve (CD45RA+CCR7+)				
- Central Memory (CD45RA-CCR7+)				
- Effector Memory (CD45RA-CCR7-)				
- Activated (CD69+HLA-				

DR+)

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- Proliferating  
(Ki-67+)

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Regulatory T  
Cells  
(CD4+CD25+FO  
XP3+)

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## Table 2: B Cell and Dendritic Cell Activation

Parameter	Pre-Treatment (%)	Post-Treatment (%)	Fold Change	p-value
B Cells (CD19+)				
- Activated (CD69+CD86+)				
- Memory (CD27+)				
- Plasmablasts (CD27+CD38++)				
Myeloid DCs (CD11c+HLA-DR+)				
- Activated (CD86+)				
Plasmacytoid DCs (CD123+HLA-DR+)				
- Activated (CD86+)				

**Table 3: T Cell Effector Function**

Parameter (% of Parent Population)	Pre-Treatment	Post-Treatment	Fold Change	p-value
CD4+ T Cells				
- IFN- $\gamma$ +				
- TNF- $\alpha$ +				
- IL-2+				
CD8+ T Cells				
- IFN- $\gamma$ +				
- TNF- $\alpha$ +				
- Granzyme B+				
- Perforin+				

By employing these detailed protocols and analysis frameworks, researchers can effectively monitor and characterize the immunological effects of **NDI-101150**, contributing to a deeper understanding of its mechanism of action and clinical potential.

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